Journal Name:Physical Review B
Journal ISSN:2469-9950
IF:3.7
Journal Website:http://journals.aps.org/prb/
Year of Origin:0
Publisher:American Physical Society
Number of Articles Per Year:5095
Publishing Cycle:
OA or Not:Not
Eccentric topological properties of a graph associated to a finite dimensional vector space
Physical Review B ( IF 3.7 ) Pub Date: 2020-10-06 , DOI: 10.1515/mgmc-2020-0020
Abstract A topological index is actually designed by transforming a chemical structure into a number. Topological index is a graph invariant which characterizes the topology of the graph and remains invariant under graph automorphism. Eccentricity based topological indices are of great importance and play a vital role in chemical graph theory. In this article, we consider a graph (non-zero component graph) associated to a finite dimensional vector space over a finite filed in the context of the following eleven eccentricity based topological indices: total eccentricity index; average eccentricity index; eccentric connectivity index; eccentric distance sum index; adjacent distance sum index; connective eccentricity index; geometric arithmetic index; atom bond connectivity index; and three versions of Zagreb indices. Relationship of the investigated indices and their dependency with respect to the involved parameters are also visualized by evaluating them numerically and by plotting their results.
Detail
s-Block metal scorpionates – A new sodium hydrido-tris(3,5-dimethyl-1-pyrazolyl)borate salt showing an unusual core stabilized by bridging and terminal O-bonded DMSO ligands
Physical Review B ( IF 3.7 ) Pub Date: 2020-06-21 , DOI: 10.1515/mgmc-2020-0012
Abstract Dissolution of [(μ-Me2CO)3(NaTp*)2] (1) (Tp* = hydrido-tris(3,5-dimethyl-1-pyrazolyl)borate) in DMSO at room temperature leads to the growth of colourless crystals characterized as the new salt [Na2Tp*(μ-Me2SO)3(Me2SO)3] [NaTp*2] (2). 2 crystallized in the trigonal space group R3 with Z = 3, a = 14.1227(2) Å, b = 14.1227(10) Å, c = 33.9685(2) Å, and V = 5867.35(17) Å3. Interestingly, anion and cation of 2 both contain the Tp* ligand. Moreover, the cationic moiety highlights an unusual sodium atom hexacoordinated by six DMSO molecules acting as O-bonded ligands. Three of which exhibit a bridging coordination mode and three are in terminal position. To the best of our knowledge, the framework of [Na2Tp*(μ-Me2SO)3(Me2SO)3] is unprecedented.
Detail
Syntheses and crystal structures of ethyltin complexes with ferrocenecarboxylic acid
Physical Review B ( IF 3.7 ) Pub Date: 2022-01-01 , DOI: 10.1515/mgmc-2022-0002
Three new ethyltin complexes containing ferrocenecarboxylate, Et 2 Sn(OC(O)Fc) 2 ( 1 ), [(Et 2 SnOC(O)Fc) 2 O] 2 ( 2 ), and [EtSn(O)OC(O)Fc] 6 ( 3 ) (Fc = C 5 H 5 FeC 5 H 4 ), have been synthesized by the reaction of diethyltin dichloride with ferrocenecarboxylic acid in the presence of potassium hydroxide and characterized by means of elemental analysis, FT-IR, NMR spectroscopy, and X-ray single crystal diffraction. In solid state, 1 is a weak dimer possessing a cyclic Sn 2 O 2 unit formed by the intermolecular Sn⋯O interaction, and the tin atom has a distorted pentagonal bipyramid geometry. Compound 2 is a four-tin nuclear diethyltin complex with a ladder framework, and each tin atom adopts a distorted trigonal bipyramidal configuration in which two oxygen atoms occupy the axial positions. Compound 3 is a hexa-tin nuclear monoethyltin complex having a drum-shaped structure, and each of the tin atoms possesses a distorted octahedral geometry. The ferrocene units are attached to the tin atoms through the monodentate or bidentate coordinated carboxylates.
Detail
Two modified Zagreb indices for random structures
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0013
Random structure plays an important role in the composition of compounds, and topological index is an important index to measure indirectly the properties of compounds. The Zagreb indices and its revised versions (or redefined versions) are frequently used chemical topological indices, which provide the theoretical basis for the determination of various physical-chemical properties of compounds. This article uses the tricks of probability theory to determine the reduced second Zagreb index and hyper-Zagreb index of two kinds of vital random graphs: G ( n , p ) and G ( n , m ).
Detail
Editorial: Topological investigations of chemical networks
Physical Review B ( IF 3.7 ) Pub Date: 2021-11-09 , DOI: 10.1515/mgmc-2021-0030
The topic of computing the topological indices (TIs) being a graph-theoretic modeling of the networks or discrete structures has become an important area of research nowadays because of its immense applications in various branches of the applied sciences. TIs have played a vital role in mathematical chemistry since the pioneering work of famous chemist Harry Wiener in 1947. However, in recent years, their capability and popularity has increased significantly because of the findings of the different physical and chemical investigations in the various chemical networks and the structures arising from the drug designs. In additions, TIs are also frequently used to study the quantitative structure property relationships (QSPRs) and quantitative structure activity relationships (QSARs) models which correlate the chemical structures with their physio-chemical properties and biological activities in a dataset of chemicals. These models are very important and useful for the research community working in the wider area of cheminformatics which is an interdisciplinary field combining mathematics, chemistry, and information science. The aim of this editorial is to arrange new methods, techniques, models, and algorithms to study the various theoretical and computational aspects of the different types of these topological indices for the various molecular structures.
Detail
Eccentricity based topological indices of face centered cubic lattice FCC(n)
Physical Review B ( IF 3.7 ) Pub Date: 2021-04-20 , DOI: 10.1515/mgmc-2021-0005
Chemical graph theory has become a prime gadget for mathematical chemistry due to its wide range of graph theoretical applications for solving molecular problems. A numerical quantity is named as topological index which explains the topological characteristics of a chemical graph. Recently face centered cubic lattice FCC ( n ) attracted large attention due to its prominent and distinguished properties. Mujahed and Nagy (2016, 2018) calculated the precise expression for Wiener index and hyper-Wiener index on rows of unit cells of FCC ( n ). In this paper, we present the ECI (eccentric-connectivity index), TCI (total-eccentricity index), CEI (connective eccentric index), and first eccentric Zagreb index of face centered cubic lattice.
Detail
The crystal structure of the first ether solvate of hexaphenyldistannane [(Ph3Sn)2 • 2 THF]
Physical Review B ( IF 3.7 ) Pub Date: 2020-01-31 , DOI: 10.1515/mgmc-2020-0001
Abstract Structural investigations of molecular crystal solvates can provide important information for the targeted crystallization of particular inclusion compounds. Here, the crystal structure of the first ether solvate of hexaphenyldistannane [(Ph3Sn)2 • 2 THF] is reported. Structural features in terms of host-guest interactions and in the context of the previously reported polymorphs and solvates of (Ph3Sn)2 are discussed.
Detail
Molecular topological invariants of certain chemical networks
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0010
Topological descriptors are the graph invariants that are used to explore the molecular topology of the molecular/chemical graphs. In QSAR/QSPR research, physico-chemical characteristics and topological invariants including Randić, atom-bond connectivity, and geometric arithmetic invariants are utilized to corelate and estimate the structure relationship and bioactivity of certain chemical compounds. Graph theory and discrete mathematics have discovered an impressive utilization in the area of research. In this article, we investigate the valency-depended invariants for certain chemical networks like generalized Aztec diamonds and tetrahedral diamond lattice. Moreover, the exact values of invariants for these categories of chemical networks are derived.
Detail
Fractional metric dimension of metal-organic frameworks
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0012
Metal-organic frameworks (MOF(n)) are organic-inorganic hybrid crystalline porous materials that consist of a regular array of positively charged metal ions surrounded by organic ‘linker’ molecules. The metal ions form nodes that bind the arms of the linkers together to form a repeating, cage-like structure. Moreover, in a chemical structure or molecular graph, edges and vertices are known as bonds and atoms, respectively. Metric dimension being a subsets of atoms with minimum cardinality is used in the substrcturing of the chemical compounds in the molecular structures. Fractional metric dimension is weighted version of metric dimension that associate a numeric value to the identified subset of atoms. In this paper, we have computed the fractional metric dimension of metal organic framework (MOF(n)) for n ≡ 0( mod )2.
Detail
On topological descriptors of ceria oxide and their applications
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0015
A topological descriptor is a mathematical illustration of a molecular construction that relates particular physicochemical properties of primary molecular structure as well its mathematical depiction. Topological co-indices are usually applied for quantitative structure actions relationships (QSAR) and quantitative structures property relationships (QSPR). Topological co-indices are topological descriptors which are considered the noncontiguous vertex set. We study the accompanying some renowned topological co-indices: first and second Zagreb co-indices, first and second multiplicative Zagreb co-indices and the F-coindex, and some other degree-based indices of the co-indices of ceria oxide.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
33.30 0 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://authors.aps.org/Submissions/login/new